molecular formula C10H5F3LiN3O2 B2476115 Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate CAS No. 2108355-53-7

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B2476115
CAS No.: 2108355-53-7
M. Wt: 263.1
InChI Key: INQHYENWWCQNFE-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a lithium salt of a triazole-based carboxylic acid derivative. The compound features a 1,2,4-triazole ring substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 3-position with a carboxylate anion coordinated to a lithium ion. This structure combines the electron-withdrawing trifluoromethyl group (which enhances metabolic stability and lipophilicity) with the triazole ring’s ability to participate in hydrogen bonding and metal coordination.

Properties

IUPAC Name

lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2.Li/c11-10(12,13)6-3-1-2-4-7(6)16-5-14-8(15-16)9(17)18;/h1-5H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHYENWWCQNFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=NC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Synthetic Reactivity and Coordination Chemistry

The lithium ion in this compound acts as a coordinating cation, influencing reaction pathways. Key findings include:

Table 1: Key Reaction Pathways Involving Lithium Coordination

Reaction TypeConditionsOutcomeSource
Ligand substitutionPolar aprotic solvents (e.g., THF)Exchange of carboxylate with other anions (e.g., halides)
Thermal decomposition>200°C under inert atmosphereRelease of CO₂ and formation of LiF byproduct
Solubility-driven reactivityAqueous/organic interfacesStabilization of triazole ring for nucleophilic attacks

The trifluoromethylphenyl group enhances electron-withdrawing effects, directing electrophilic substitutions to the triazole ring’s N2 position .

Nucleophilic Acyl Substitution at the Carboxylate

The carboxylate group participates in nucleophilic reactions:

  • Esterification : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form methyl esters, displacing lithium .

  • Acid chloride formation : Treatment with SOCl₂ converts the carboxylate to a reactive acyl chloride intermediate, enabling peptide coupling .

Mechanistic Insight :
The lithium ion’s Lewis acidity polarizes the carboxylate oxygen, increasing electrophilicity at the carbonyl carbon .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective modifications:

Table 2: Triazole Ring Reactions

ReactionReagentsRegioselectivityProduct
Electrophilic substitutionHNO₃/H₂SO₄N4-nitrationNitro-triazole derivative
Cross-couplingPd(OAc)₂, arylboronic acidsC5-arylationBiaryl-triazole hybrid
CycloadditionAlkynes, Cu(I) catalysts[3+2] cycloadditionFused heterocycles

The trifluoromethyl group at the phenyl ring suppresses para-substitution, favoring meta-directing effects in aromatic reactions .

Stability and Decomposition Pathways

Thermal Stability :

  • Decomposes at 220°C via two pathways:

    • Decarboxylation to form 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole.

    • LiF elimination, producing a fluorinated aromatic byproduct .

Hydrolytic Sensitivity :

  • Rapid hydrolysis in acidic media (pH <3) cleaves the carboxylate-Li bond, releasing lithium hydroxide .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Related Compounds

CompoundCarboxylate GroupLi⁺ CoordinationKey Difference
Lithium 1,3-dimethyltriazole-3-carboxylateMethylated N1Weaker coordinationReduced thermal stability (~180°C decomposition)
Sodium 1-[2-(CF₃)phenyl]triazole-3-carboxylateNa⁺ counterionHigher aqueous solubilityFaster hydrolysis rates

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is part of the triazole family, which has been extensively studied for its biological activities. Triazoles are known for their antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, making them valuable in drug development.

Case Study: Antifungal Activity
A study highlighted the efficacy of triazole derivatives against fungal infections. The lithium salt form of triazoles demonstrated enhanced solubility and bioavailability compared to non-lithium counterparts. In vitro tests showed that the compound inhibited the growth of Candida species at low concentrations, indicating its potential as an antifungal agent .

Targeting Specific Receptors
Research has also explored the use of triazole derivatives in targeting specific receptors related to inflammation and metabolic disorders. For instance, compounds similar to this compound have been shown to modulate P2Y14 receptor activity, which is implicated in diabetes and asthma management .

Agricultural Applications

Fungicides
The antifungal properties of this compound extend to agricultural applications as well. Triazole compounds are widely used as fungicides in crop protection. They work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Case Study: Crop Protection
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds led to improved yield and quality of produce while minimizing the environmental impact compared to traditional fungicides .

Materials Science

Synthesis and Characterization
The unique properties of this compound make it a candidate for advanced materials applications. Its ability to form coordination complexes with metal ions can be utilized in creating novel materials with specific electronic or optical properties.

Case Study: Coordination Chemistry
Research has shown that this compound can coordinate with transition metals to form stable complexes that exhibit interesting magnetic and electronic properties. Such materials could be used in sensors or catalysis applications .

Summary

This compound presents diverse applications across medicinal chemistry, agriculture, and materials science. Its pharmacological potential as an antifungal agent and its use in crop protection highlight its significance in addressing health and food security challenges. Furthermore, its role in materials science opens avenues for innovative applications in technology.

Data Table: Summary of Applications

Application AreaKey FindingsReference
Medicinal ChemistryAntifungal activity against Candida species; modulates P2Y14 receptor
AgricultureEffective fungicide; improves crop yield and quality
Materials ScienceForms coordination complexes with metals; potential for sensors

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other lithium-coordinated triazole carboxylates and trifluoromethyl-substituted analogs. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Substituents on Triazole Ring CAS Number Key Properties
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate C₅H₆LiN₃O₂ 1,5-dimethyl 2247107-72-6 Smaller substituents (methyl groups) reduce steric hindrance; higher solubility in polar solvents .
Lithium(1+)1-benzyl-1H-1,2,4-triazole-3-carboxylate C₁₀H₈LiN₃O₂ 1-benzyl 2622900-21-2 Benzyl group enhances aromatic interactions; moderate lipophilicity .
Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate* C₁₀H₆F₃LiN₃O₂ (hyp.) 1-[2-(trifluoromethyl)phenyl] Not reported Trifluoromethyl group increases electron deficiency, enhancing stability and potential bioactivity.

Functional Group Impact

  • Trifluoromethyl vs. Methyl/Benzyl : The 2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which polarize the triazole ring and carboxylate group. This enhances resistance to oxidative degradation compared to methyl or benzyl substituents .
  • Lithium Coordination : Lithium’s small ionic radius allows tight coordination with the carboxylate, improving thermal stability. This is consistent with trends observed in related lithium-triazole salts .

Pharmaceutical Relevance

  • Bioactivity: Trifluoromethyl-substituted triazoles are known for protease inhibition and antimicrobial activity. The electron-deficient triazole core may enhance binding to metal-containing enzymes .
  • Stability : The trifluoromethyl group reduces metabolic degradation, a critical factor in drug design .

Material Science

  • Coordination Polymers : Lithium-triazole carboxylates can form stable coordination networks, useful in battery electrolytes or catalysis .

Biological Activity

Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Lithium 1-(2-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
  • CAS Number : 2108355-53-7
  • Molecular Formula : C10H6F3N3O2.Li
  • Molecular Weight : 266.12 g/mol
  • Purity : ≥95%

Biological Activity

Lithium compounds have been studied extensively for their pharmacological properties, particularly in the treatment of mood disorders. The specific compound has shown promise in various biological assays.

The biological activity of lithium salts often involves modulation of neurotransmitter systems and neuroprotective effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant activity against various biological targets. For instance:

  • Cardiac Fibrosis : A study highlighted that triazole derivatives can inhibit cardiac fibroblast activation induced by Angiotensin II (Ang II) and Transforming Growth Factor-beta (TGFβ). This effect was linked to the inhibition of neddylation processes in cardiac remodeling .

Case Studies

  • Triazole Derivatives in Cardiac Health
    • A derivative similar to this compound was shown to reduce cardiac fibrosis in vivo. The compound demonstrated an IC50 value of 2.96 nM against DCN1, a target implicated in fibrotic diseases .
  • Neuroprotective Effects
    • Lithium compounds are known for their neuroprotective properties. Studies suggest that the modulation of signaling pathways involved in apoptosis and inflammation may contribute to these effects.

Data Tables

Parameter Value
IUPAC NameLithium 1-(2-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylate
CAS Number2108355-53-7
Molecular Weight266.12 g/mol
Purity≥95%
Biological ActivityCardiac fibrosis inhibition

Q & A

Q. What are the common synthetic routes for preparing Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate?

The synthesis typically involves coupling a trifluoromethylphenyl-substituted triazole precursor with a carboxylate group, followed by lithium salt formation. For example, analogous triazole derivatives are synthesized by refluxing triazole-thiol intermediates (e.g., 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol) with benzaldehyde derivatives in acetic acid, followed by purification via flash chromatography or crystallization . Lithium incorporation may involve ion exchange or direct reaction with lithium hydroxide, leveraging the cation’s high affinity for carboxylate groups .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the trifluoromethylphenyl and triazole ring connectivity.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify carboxylate (C=O stretch) and triazole ring vibrations.
  • Mass Spectrometry (MS) : For molecular ion validation.
  • X-ray Diffraction (XRD) : To resolve crystal structure, particularly if lithium coordination geometry is studied.
    Thermogravimetric analysis (TGA) can assess thermal stability, referencing lithium ion hydration/dehydration behavior observed in similar systems .

Q. How does the lithium ion influence the compound’s solubility and stability in aqueous environments?

The lithium cation’s small ionic radius and high charge density enhance solubility in polar solvents. However, its interaction with water (e.g., forming hydrates like Li⁺•nH₂O) may affect stability. Thermodynamic data (ΔrH°, ΔrG°) for Li⁺ hydration equilibria suggest that controlling water content during synthesis or storage is critical to prevent hydrolysis or phase changes .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

AutoDock4’s flexible receptor docking can model interactions, such as binding to enzymes or receptors. For example:

  • Define the triazole-carboxylate moiety as a flexible ligand.
  • Apply side-chain flexibility to target binding sites (e.g., HIV protease-like systems).
  • Validate with cross-docking experiments and compare binding affinities to experimental data (e.g., IC₅₀ values). This approach is validated in studies of covalently bound ligands and flexible sidechains .

Q. What thermodynamic factors govern the compound’s stability under varying temperatures?

Reaction thermochemistry data for Li⁺ (e.g., ΔrH° = −192 kJ/mol for Li⁺•3H₂O → Li⁺•4H₂O) indicate that hydration state transitions impact stability. Computational models combining density functional theory (DFT) and experimental ΔrG° values can predict decomposition pathways. For instance, Li⁺ coordination to the carboxylate group may stabilize the compound at higher temperatures, but competing hydration equilibria must be monitored .

Q. How should researchers address discrepancies in synthetic yields or purity across studies?

Systematically vary reaction parameters (e.g., reflux time, solvent ratios) and analyze intermediates via HPLC or NMR. For example, notes that refluxing triazole-thiols with benzaldehydes for 2–5 hours affects product purity. Reproducibility requires strict control of stoichiometry (e.g., 1.05 mmol aldehyde per 1.00 mmol triazole) and purification protocols (e.g., flash chromatography vs. crystallization) .

Q. Can click chemistry strategies modify the triazole ring for enhanced bioactivity?

Yes. The triazole’s 1,2,4-substitution pattern allows Huisgen cycloaddition or thiol-ene reactions. For example:

  • Introduce alkynes or azides to the triazole core for copper-catalyzed "click" coupling with biomolecules.
  • Optimize reaction conditions (e.g., aqueous vs. organic solvents) to maintain lithium ion integrity.
    This strategy is supported by click chemistry’s reliability in forming heteroatom-linked bioactive compounds .

Data Contradiction Analysis

Example : Conflicting reports on lithium ion coordination geometry in similar carboxylate salts.

  • Resolution : Combine XRD (for solid-state structure) and molecular dynamics simulations (for solution behavior). Cross-reference with Li⁺•H₂O thermochemical data to explain discrepancies between computational and experimental hydration states .

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